2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

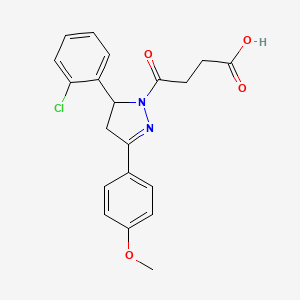

2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its role as a selective inhibitor of Rho-associated protein kinases (ROCK), which are involved in various cellular processes such as smooth muscle contraction, cell migration, and proliferation .

Mechanism of Action

Target of Action

The primary targets of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride, also known as Y-27632, are the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCKs), specifically ROCK1 and ROCK2 . These kinases play a crucial role in Rho-mediated cell adhesion and smooth muscle contraction .

Mode of Action

Y-27632 acts as a potent, ATP-competitive inhibitor of ROCKs . It competes with ATP for binding to the catalytic site of these kinases, thereby inhibiting their activity . It also inhibits PRK2, another kinase .

Biochemical Pathways

The inhibition of ROCKs by Y-27632 affects several biochemical pathways. It blocks agonist-induced Ca2+ sensitization of myosin phosphorylation and smooth muscle contractions, suppresses RhoA-induced formation of stress fibers in hepatic stellate cells, and reduces the increase of inflammatory cytokines .

Result of Action

The inhibition of ROCKs by Y-27632 has several cellular effects. It promotes skeletal myogenic differentiation of MESP1+ mesoderm, as shown by immunostaining for Myosin Heavy Chain+ and Myogenin . It also increases the survival rate of human embryonic stem (hES) cells and induced pluripotent stem cells (iPSCs) undergoing cryopreservation .

Action Environment

It is known that the compound is used as a component of growth media for urothelial organoids , suggesting that its action, efficacy, and stability can be influenced by the cellular and molecular environment.

Biochemical Analysis

Biochemical Properties

2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . This interaction can influence various biochemical reactions within the cell.

Cellular Effects

The effects of this compound on cells are diverse. It has been reported to control neutrophil migration and lung edema, suggesting a potential role against acute lung injury . Moreover, it has been shown to enhance cell survival and significantly improve cloning efficiency in human embryonic stem cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the catalytic site of ROCK kinases, inhibiting their activity . This inhibition is competitively reversed by ATP, indicating that the compound binds to the same site as ATP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to induce reversible changes in cell shape and decreases in actin stress fibers, focal adhesions, and protein phosphotyrosine staining in human trabecular meshwork ™ cells and Schlemm’s canal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction may produce amines .

Scientific Research Applications

2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in studies involving cell signaling pathways, particularly those related to ROCK inhibition.

Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension, cancer, and neurodegenerative diseases.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Comparison with Similar Compounds

Similar Compounds

Y-27632: Another selective ROCK inhibitor with similar inhibitory effects on ROCK1 and ROCK2.

Fasudil: A ROCK inhibitor used clinically for the treatment of cerebral vasospasm and other vascular disorders.

H-1152: A potent and selective ROCK inhibitor with higher specificity compared to other inhibitors

Uniqueness

2-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride is unique due to its specific structure, which allows for selective inhibition of ROCK kinases. Its ability to permeate cells and its competitive inhibition mechanism make it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name |

2-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-8(11)9-6-4-5-7-10(9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOAYVXRAJDVDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1N(C)C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2444781.png)

![N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2444787.png)

![3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2444789.png)

![1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2444790.png)

![(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2444795.png)

![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444797.png)

![(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2444798.png)